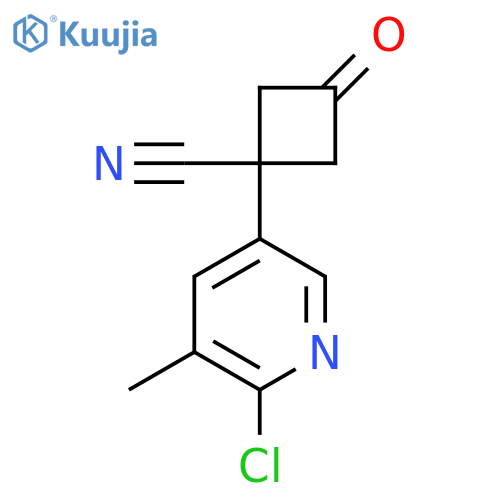Cas no 2229630-26-4 (1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile)

2229630-26-4 structure
商品名:1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile
- EN300-1993849
- 2229630-26-4
-
- インチ: 1S/C11H9ClN2O/c1-7-2-8(5-14-10(7)12)11(6-13)3-9(15)4-11/h2,5H,3-4H2,1H3
- InChIKey: LOKLWTRHCAOAEG-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C)C=C(C=N1)C1(C#N)CC(C1)=O
計算された属性
- せいみつぶんしりょう: 220.0403406g/mol
- どういたいしつりょう: 220.0403406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 325
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 53.8Ų
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1993849-1.0g |
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile |
2229630-26-4 | 1g |
$1371.0 | 2023-06-01 | ||
| Enamine | EN300-1993849-0.25g |
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile |
2229630-26-4 | 0.25g |
$1262.0 | 2023-09-16 | ||
| Enamine | EN300-1993849-0.5g |
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile |
2229630-26-4 | 0.5g |
$1316.0 | 2023-09-16 | ||
| Enamine | EN300-1993849-0.1g |
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile |
2229630-26-4 | 0.1g |
$1207.0 | 2023-09-16 | ||
| Enamine | EN300-1993849-2.5g |
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile |
2229630-26-4 | 2.5g |
$2688.0 | 2023-09-16 | ||
| Enamine | EN300-1993849-0.05g |
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile |
2229630-26-4 | 0.05g |
$1152.0 | 2023-09-16 | ||
| Enamine | EN300-1993849-10.0g |
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile |
2229630-26-4 | 10g |
$5897.0 | 2023-06-01 | ||
| Enamine | EN300-1993849-10g |
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile |
2229630-26-4 | 10g |
$5897.0 | 2023-09-16 | ||
| Enamine | EN300-1993849-5.0g |
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile |
2229630-26-4 | 5g |
$3977.0 | 2023-06-01 | ||
| Enamine | EN300-1993849-1g |
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile |
2229630-26-4 | 1g |
$1371.0 | 2023-09-16 |
1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile 関連文献
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
2229630-26-4 (1-(6-chloro-5-methylpyridin-3-yl)-3-oxocyclobutane-1-carbonitrile) 関連製品
- 2230780-65-9(IL-17A antagonist 3)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1246555-43-0(4-Bromo-1-phenyl-1H-imidazole)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
